molecular formula C14H10O5 B1197781 2,6,7-Trihydroxy-9-methylxanthen-3-one CAS No. 5407-46-5

2,6,7-Trihydroxy-9-methylxanthen-3-one

Cat. No. B1197781
CAS RN: 5407-46-5
M. Wt: 258.23 g/mol
InChI Key: TZVNNUHRZXQCHM-UHFFFAOYSA-N
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Description

2,6,7-Trihydroxy-9-methylxanthen-3-one, commonly known as TMX, is an organic compound with a wide range of applications in scientific research. This compound belongs to the xanthenone family, a group of compounds with potential therapeutic properties. TMX is a versatile compound that has been used for a variety of purposes, including drug development, biochemical analysis, and as a reagent in organic synthesis.

Scientific Research Applications

Metal Chelation in Therapeutic Treatments

2,6,7-Trihydroxy-9-methylxanthen-3-one: has been studied for its ability to chelate metals, particularly iron and copper. This property is significant in the development of treatments for conditions like metal overload and certain neoplastic conditions. The compound’s interaction with these metals has been evaluated using a competitive spectrophotometric approach, and the most active derivative has shown biological effects on breast cancer cells and erythrocytes .

Inhibition of Kynurenine-3-Monooxygenase

Research has identified 2,6,7-Trihydroxy-9-methylxanthen-3-one derivatives as potent inhibitors of kynurenine-3-monooxygenase (KMO). KMO plays a critical role in the kynurenine pathway, which is involved in neurodegenerative diseases and behavioral disorders. Inhibitors of KMO are sought after for their potential therapeutic applications in these diseases .

Anti-Inflammatory Applications

The anti-inflammatory activity of 2,6,7-Trihydroxy-9-methylxanthen-3-one derivatives has been explored, particularly their effects on enzymes like iNOS and COX-2. These enzymes are involved in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). By modulating these pathways, the compound may offer therapeutic benefits in inflammatory diseases .

Fluorophore Scaffold Enhancement

“Methyl fluorone black” is a fluorine-containing compound that has been used to enhance the properties of various dye scaffolds, including BODIPY, rhodamine, phthalocyanine, and cyanine. The incorporation of fluorine atoms into these scaffolds can improve cell permeability, solubility, and pharmacologic properties, making them useful in imaging applications like MRI, PET, and NIR .

Electrophilic Fluorination Reagent

The compound’s derivatives have been utilized as electrophilic fluorination reagents. This application is particularly relevant in synthetic chemistry, where the introduction of fluorine atoms into organic molecules can significantly alter their reactivity and properties. Such reagents are valuable for developing new materials and pharmaceuticals .

Analytical Chemistry

In analytical chemistry, “Methyl fluorone black” has been employed in the development of chromatographic methods. Its unique properties make it suitable for use in various chromatographic columns, aiding in the separation and analysis of complex mixtures .

properties

IUPAC Name

2,6,7-trihydroxy-9-methylxanthen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-6-7-2-9(15)11(17)4-13(7)19-14-5-12(18)10(16)3-8(6)14/h2-5,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVNNUHRZXQCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C13)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202396
Record name Methyl fluorone black
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,7-Trihydroxy-9-methylxanthen-3-one

CAS RN

5407-46-5
Record name 2,6,7-Trihydroxy-9-methyl-3H-xanthen-3-one
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Record name Methyl fluorone black
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Record name NSC-66209
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Record name 2,6,7-trihydroxy-9-methylxanthen-3-one
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Record name METHYL FLUORONE BLACK
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Q & A

Q1: How does the staining ability of Methyl Fluorone Black compare to the commonly used stain Hematoxylin?

A2: While Methyl Fluorone Black demonstrates potential as a nuclear stain, it is noted to be less useful than its phenyl counterpart, Fluorone Black. [] Additionally, the research emphasizes that neither Methyl Fluorone Black nor Fluorone Black possess the same versatility as Hematoxylin in staining various cellular structures. [] This suggests that Hematoxylin offers a broader range of applications in histological staining compared to Methyl Fluorone Black.

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